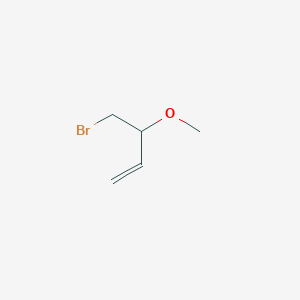![molecular formula C10H24Cl2N2O B13889718 trans-N4-[(1R)-2-Methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine dihydrochloride](/img/structure/B13889718.png)
trans-N4-[(1R)-2-Methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine;dihydrochloride: is a chemical compound with the molecular formula C10H24Cl2N2O and a molecular weight of 259.22 g/mol . It is a dihydrochloride salt form of a cyclohexane derivative, characterized by the presence of two amine groups and a methoxy group attached to a cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,4-diamine as the core structure.
Functional Group Introduction: The methoxy and methyl groups are introduced through a series of reactions involving appropriate reagents and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve a high purity level of 97%.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities.
- Used in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its effects on various biological pathways and targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and resins.
Mechanism of Action
The mechanism of action of trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activities. The methoxy group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine: A similar compound without the dihydrochloride salt form.
trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine;monohydrochloride: A related compound with a single hydrochloride group.
Uniqueness:
- The presence of two hydrochloride groups in trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine;dihydrochloride enhances its solubility and stability compared to its analogs.
- The specific stereochemistry of the compound contributes to its unique biological and chemical properties.
Properties
Molecular Formula |
C10H24Cl2N2O |
|---|---|
Molecular Weight |
259.21 g/mol |
IUPAC Name |
4-N-[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C10H22N2O.2ClH/c1-8(7-13-2)12-10-5-3-9(11)4-6-10;;/h8-10,12H,3-7,11H2,1-2H3;2*1H/t8-,9?,10?;;/m1../s1 |
InChI Key |
BHQFJWUYAGJMIP-NBCNJNCQSA-N |
Isomeric SMILES |
C[C@H](COC)NC1CCC(CC1)N.Cl.Cl |
Canonical SMILES |
CC(COC)NC1CCC(CC1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-ethoxy-3-[4-[(3-methylsulfonylphenyl)methoxy]phenyl]propanoate](/img/structure/B13889650.png)
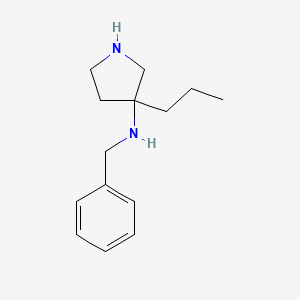
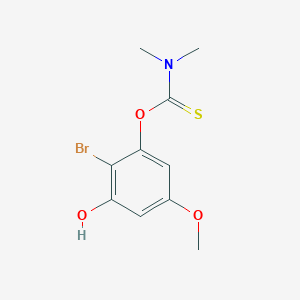
![1,1-Dimethylethyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13889679.png)

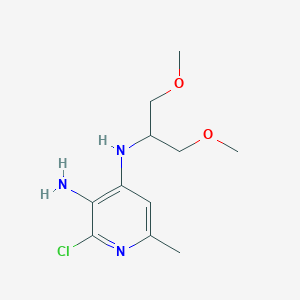
![[2-(4-Chlorophenyl)-3,3-dimethylcyclohexen-1-yl]methanol](/img/structure/B13889686.png)
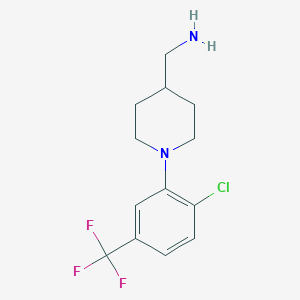


![3-(3-aminophenyl)-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B13889706.png)

